molecular formula C21H33N3O3 B2722290 (R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate CAS No. 339539-82-1

(R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate

Cat. No. B2722290
CAS RN: 339539-82-1
M. Wt: 375.513
InChI Key: MICNJOWZWSCGOQ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H33N3O3 and its molecular weight is 375.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Drug Intermediates

Asymmetric Synthesis Techniques

Asymmetric synthesis plays a critical role in producing enantiomerically pure compounds, which are essential for the pharmaceutical industry. A notable example is the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent kinase inhibitors, using an approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (Hao et al., 2011). This showcases the potential for developing industrially relevant synthetic routes involving similar compounds.

Development of Nociceptin Antagonists

The efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists underlines the compound's relevance in therapeutic applications. An exemplary synthesis involves diastereoselective reduction and efficient isomerization steps, highlighting the compound's utility in generating enantiomerically pure nociceptin antagonists, which are critical for pain management and neurological research (Jona et al., 2009).

Synthesis and Functionalization Techniques

Synthesis of Piperidine Derivatives

The synthesis of piperidine derivatives, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, through reactions involving dimethylaminoacryloyl piperidine-1-carboxylate, illustrates the versatile chemical functionalization and the potential for creating bioactive molecules. Such reactions and the resulting compounds could serve as valuable building blocks in medicinal chemistry and drug discovery (Richter et al., 2009).

Metal-Free Functionalization of Heterocycles

A significant application is demonstrated in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, showcasing a sustainable and efficient approach to synthesizing quinoxaline-3-carbonyl compounds. This methodology underscores the importance of eco-friendly and versatile chemical processes in synthesizing complex heterocyclic compounds (Xie et al., 2019).

properties

IUPAC Name

tert-butyl (3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-20(2,3)27-19(26)24-14-10-13-21(16-24,18(25)23(6)22(4)5)15-17-11-8-7-9-12-17/h7-9,11-12H,10,13-16H2,1-6H3/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNJOWZWSCGOQ-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)N(C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)N(C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.